molecular formula C15H10BrFN2O3S2 B2895281 N-(4-bromo-2-fluorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide CAS No. 902571-97-5

N-(4-bromo-2-fluorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide

Cat. No.: B2895281
CAS No.: 902571-97-5
M. Wt: 429.28
InChI Key: WVACLTKTSNDOSF-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H10BrFN2O3S2 and its molecular weight is 429.28. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Anticancer Activities

Compounds related to N-(4-bromo-2-fluorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide have been synthesized and evaluated for their potential in antitumor and anticancer applications. For example, a study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, showing significant anticancer activity against several cancer cell lines (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015). Another study focused on new benzothiazole acylhydrazones, indicating their promising anticancer properties through various biochemical assays (Derya Osmaniye et al., 2018).

Antimicrobial Activity

Research into the antimicrobial properties of related compounds has yielded positive results. One study synthesized and evaluated novel N-phenylacetamide derivatives containing 4-arylthiazole moieties, showing effective antibacterial activities against various bacterial strains (Hui Lu et al., 2020). Similarly, the synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety demonstrated promising results against a range of microbial pathogens (E. Darwish et al., 2014).

Antifungal and Apoptotic Effects

The antifungal and apoptotic effects of triazole-oxadiazole compounds against Candida species were explored, with some compounds exhibiting potent antifungal activity and inducing apoptosis in pathogenic fungi (B. Çavușoğlu, L. Yurttaş, & Z. Cantürk, 2018).

Antipsychotic Potential

The potential antipsychotic applications of related chemical structures were investigated, indicating the promise of certain derivatives in the treatment of psychiatric disorders without the side effects associated with traditional antipsychotic drugs (L D Wise et al., 1987).

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O3S2/c16-9-5-6-12(11(17)7-9)18-14(20)8-23-15-10-3-1-2-4-13(10)24(21,22)19-15/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVACLTKTSNDOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)SCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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